Product packaging for 3-(Dimethylamino)-1,2-propanediol(Cat. No.:CAS No. 623-57-4)

3-(Dimethylamino)-1,2-propanediol

Cat. No.: B052021
CAS No.: 623-57-4
M. Wt: 119.16 g/mol
InChI Key: QCMHUGYTOGXZIW-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1,2-propanediol is a versatile chiral amino alcohol of significant interest in synthetic and medicinal chemistry. Its primary research value lies in its role as a crucial precursor and building block for the synthesis of complex molecules. A prominent application is its use in the preparation of phospholipid derivatives, such as phosphatidylethanolamines, which are essential components for constructing liposomes and lipid nanoparticles (LNPs) used in drug delivery systems. Furthermore, this diol serves as a key intermediate in the synthesis of beta-blocker pharmaceuticals (e.g, labetalol) and various other active pharmaceutical ingredients (APIs), where its chiral centers impart stereochemical specificity critical for biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO2 B052021 3-(Dimethylamino)-1,2-propanediol CAS No. 623-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)propane-1,2-diol
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InChI

InChI=1S/C5H13NO2/c1-6(2)3-5(8)4-7/h5,7-8H,3-4H2,1-2H3
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InChI Key

QCMHUGYTOGXZIW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H13NO2
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DSSTOX Substance ID

DTXSID70883509
Record name 1,2-Propanediol, 3-(dimethylamino)-
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Molecular Weight

119.16 g/mol
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CAS No.

623-57-4
Record name 3-(Dimethylamino)-1,2-propanediol
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Record name 3-(Dimethylamino)-1,2-propanediol
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Record name 3-(Dimethylamino)-1,2-propanediol
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Record name 1,2-Propanediol, 3-(dimethylamino)-
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Record name 1,2-Propanediol, 3-(dimethylamino)-
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Record name 3-dimethylaminopropane-1,2-diol
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Record name 3-(DIMETHYLAMINO)-1,2-PROPANEDIOL
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Advanced Synthetic Methodologies for 3 Dimethylamino 1,2 Propanediol

Chemo-selective Synthesis Strategies

Chemo-selective synthesis aims to react with a specific functional group in a molecule that contains multiple reactive sites. For 3-(Dimethylamino)-1,2-propanediol, the key challenge is the selective introduction of the dimethylamino group.

Nucleophilic Substitution Approaches

A primary route for synthesizing this compound involves the nucleophilic substitution of a suitable precursor, typically a halogenated propanediol (B1597323). This method leverages the high nucleophilicity of dimethylamine (B145610) to displace a halide ion from the carbon backbone.

The reaction between a halogenated propanediol, such as 3-chloro-1,2-propanediol (B139630), and dimethylamine proceeds via a nucleophilic substitution mechanism. google.comucsb.edu The reaction is typically bimolecular (SN2), where the dimethylamine nucleophile directly attacks the carbon atom bonded to the halogen, displacing the halide ion in a single, concerted step. chemguide.co.uk

The process generally occurs in two stages. Initially, the nucleophilic attack by dimethylamine on the halogenoalkane forms an intermediate salt, in this case, a dialkylammonium halide. chemguide.co.uk This is followed by a reaction with a base to deprotonate the ammonium (B1175870) ion, yielding the final tertiary amine product, this compound. chemguide.co.uk

The stoichiometry of the reaction is a critical factor for maximizing yield and minimizing by-products. An excess of dimethylamine can be used to drive the reaction to completion and also act as a base for the second stage. However, a more controlled approach involves the use of a specific, non-nucleophilic base in a defined molar ratio. google.com Patent literature suggests an optimal molar ratio of dimethylamine, 3-chloro-1,2-propanediol, and a basic reagent like sodium methoxide (B1231860) to be approximately 1.2:1:1.05. google.com

Table 1: Stoichiometric Ratios for Nucleophilic Substitution

Reactant/Reagent Molar Ratio (Exemplary) Purpose
3-Chloro-1,2-propanediol 1 Substrate
Dimethylamine 1.1 - 1.3 Nucleophile

This interactive table presents typical molar ratios found in optimized synthesis processes. google.com

The choice of base and solvent system significantly influences the efficiency of the nucleophilic substitution reaction.

Basic Reagents: A base is essential to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the dimethylamine nucleophile and shifting the equilibrium towards the product. google.com Strong, non-nucleophilic bases are preferred. Sodium methoxide is an effective choice, as it readily deprotonates the intermediate ammonium salt without competing in the substitution reaction. google.com

Solvent Systems: The solvent must dissolve the reactants and facilitate the interaction between the nucleophile and the substrate. chemistrysteps.com Polar solvents are generally favored for nucleophilic substitutions. libretexts.orgcsbsju.edu A mixture of methanol (B129727) and water is often employed in the synthesis of this compound. google.com

Polar Protic Solvents: Solvents like water and methanol are polar protic, meaning they can engage in hydrogen bonding. csbsju.edu While they are excellent at dissolving ionic reactants, they can also solvate the nucleophile (dimethylamine) through hydrogen bonding, potentially reducing its nucleophilicity and slowing the rate of SN2 reactions. libretexts.orgcsbsju.edu However, they are also effective at stabilizing the transition state. libretexts.org

Mixed Solvent Systems: The use of a methanol-water composition allows for fine-tuning of the solvent properties to balance reactant solubility and reaction rate. google.com The specific volume ratio, for instance, a methanol to water ratio of 2.5-3.5:1, is optimized to enhance the substitution efficiency. google.com

Patent literature provides detailed insights into the optimization of this synthesis for industrial applications, focusing on maximizing yield and purity while ensuring economic viability. google.com

A patented method outlines a specific procedure involving the controlled addition of reactants at defined temperatures. google.com An aqueous solution of dimethylamine is placed in a reactor, and a methanol solution of 3-chloro-1,2-propanediol is added dropwise at 25°C. google.com Critically, after an initial portion of the chloro-propanediol is added, the remainder is added simultaneously with a methanol solution of sodium methoxide. google.com This co-addition method likely helps to maintain an optimal pH and reactant concentration throughout the reaction, minimizing side reactions.

The process involves a multi-stage temperature profile:

Stirring at a low temperature (e.g., 25°C) for 1-3 hours post-addition. google.com

Heating to a moderate temperature (30-40°C) for a thermal reaction phase of 2-4 hours. google.com

A final heating stage to reflux for 1-3 hours to ensure the reaction goes to completion. google.com

Post-reaction, the product is isolated through a series of work-up steps, including filtration, solvent evaporation under reduced pressure, and final purification by distillation to achieve high purity (e.g., >99.5%). google.comgoogle.com

Table 2: Industrial Process Parameters for Synthesis via Nucleophilic Substitution

Parameter Condition Rationale
Reactant Concentration 3-chloro-1,2-propanediol in methanol (0.5-1.0 g/ml) Ensures sufficient reactant concentration for efficient reaction. google.com
Dimethylamine Concentration 30% - 45% in aqueous solution Provides an adequate amount of nucleophile. google.com
Temperature Profile 25°C → 30-40°C → Reflux Controlled stages to manage reaction exothermicity and drive to completion. google.com
Reaction Time 6 - 10 hours (total) Allows for completion of the multi-stage reaction. google.com

This interactive table summarizes optimized industrial process conditions based on patent literature. google.com

Epoxide Ring-Opening Methods for Primary Synthesis

An alternative chemo-selective strategy for synthesizing amino alcohols is the ring-opening of epoxides. Epoxides are three-membered cyclic ethers that are highly reactive towards nucleophiles due to significant ring strain. jsynthchem.com

The synthesis of this compound can be accomplished through the ring-opening of glycidol (B123203) with dimethylamine. In this reaction, the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. rsc.org

The reaction proceeds via an SN2 mechanism. jsynthchem.com The dimethylamine attacks the less sterically hindered terminal carbon of the glycidol epoxide ring. This attack leads to the opening of the ring and the formation of a C-N bond, resulting in the desired this compound product. The reaction is typically carried out without the need for a catalyst, as primary and secondary amines are sufficiently nucleophilic to open the epoxide ring. rsc.org

The presence of a hydroxyl group in the glycidol molecule can influence the reaction, and in some cases, tertiary amines are used to catalyze the ring-opening of epoxides by alcohols. researchgate.netpsu.edu However, for direct amination with a secondary amine like dimethylamine, the amine itself serves as the primary reactant. The reaction is generally clean, with the nucleophile attacking the terminal carbon, leading to the formation of the 1,2-diol structure.

Considerations for Renewable Bio-sourced Precursors

The shift towards a bio-based economy has spurred research into the use of renewable feedstocks for chemical synthesis. Glycerol (B35011), a major byproduct of biodiesel production, stands out as a promising and abundant precursor for the synthesis of propanediol derivatives. nih.govfrontiersin.orgchemmethod.com The synthesis of this compound can be effectively achieved starting from intermediates that are themselves derivable from glycerol.

One significant pathway involves the conversion of glycerol to 3-chloro-1,2-propanediol (3-MCPD), which then undergoes amination. researchgate.net The initial hydrolysis of epichlorohydrin (B41342), which can be produced from bio-based glycerol, yields 3-chloro-1,2-propanediol. google.comgoogle.com This intermediate is then reacted with dimethylamine to produce the final product. google.com This strategy aligns with the principles of a circular economy by valorizing a low-cost byproduct from the biofuel industry. chemmethod.com

Moreover, biosynthetic routes using microorganisms to convert glycerol into propanediols are well-established, demonstrating the viability of biological systems in producing the core propanediol structure. nih.govfrontiersin.org While direct microbial synthesis of this compound is not yet mainstream, the synthesis of its precursors from glycerol via fermentation highlights a significant potential for developing fully renewable production pipelines.

Stereoselective Synthesis of Enantiopure this compound

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) forms). The spatial arrangement of atoms, or stereochemistry, can have a profound impact on a molecule's biological activity and its role in subsequent chemical reactions. rijournals.comnih.gov Therefore, methods to synthesize enantiomerically pure forms of this compound are of significant interest.

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is a common strategy to separate a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomeric components. wikipedia.org One of the most established methods is the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org The resulting salts are diastereomers, which have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. wikipedia.orglibretexts.org Once separated, the chiral acid is removed to yield the pure enantiomers of the amine.

Another approach is the resolution of a key precursor. For instance, a method has been developed for the chiral resolution of the enantiomers of 3-monochloro-1,2-propanediol (3-MCPD), a direct precursor to the target compound, using gas chromatography-mass spectrometry (GC-MS) after hydrolysis of its esterified forms. nih.gov By separating the enantiomers of the precursor, the subsequent reaction with dimethylamine can lead to the desired enantiopure this compound.

Asymmetric Synthesis Pathways Leveraging Stereogenic Centers

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the loss of 50% of the material inherent in resolution methods. wikipedia.org This is achieved by using chiral catalysts, reagents, or starting materials to control the stereochemical outcome of the reaction. rijournals.com

A plausible asymmetric pathway to (R)- or (S)-3-(Dimethylamino)-1,2-propanediol would start from an enantiopure three-carbon building block, such as (R)- or (S)-glycidol. The epoxide ring of glycidol can be opened by dimethylamine, leading to the formation of the desired enantiomer of this compound. The stereochemistry of the starting glycidol directly dictates the stereochemistry of the final product. Similarly, starting with resolved, enantiomerically pure (R)- or (S)-3-chloro-1,2-propanediol and reacting it with dimethylamine provides a straightforward route to the corresponding pure enantiomer of the final product. google.comnih.gov

Influence of Stereochemistry on Reaction Selectivity and Product Purity

The stereochemistry of a molecule is critical as it often dictates its biological and chemical behavior. nih.govresearchgate.net Enantiomers of a chiral drug, for example, can have vastly different therapeutic effects or toxicities. ijpsr.com This principle is evident in precursors like 3-MCPD, where the (S)-enantiomer is associated with antifertility effects while the (R)-enantiomer is nephrotoxic. nih.gov This underscores the importance of controlling stereochemistry to ensure the purity and desired functionality of the final product.

In synthesis, the stereochemistry of reactants and catalysts controls the stereochemical outcome of a reaction, influencing selectivity and product purity. rijournals.com For instance, the use of a chiral polymer-metal complex, wool-osmium tetroxide, has been shown to catalyze the asymmetric dihydroxylation of allylamine (B125299) to produce (R)-(+)-3-amino-1,2-propanediol, demonstrating how a chiral catalyst can direct the formation of a specific enantiomer. researchgate.net The precise three-dimensional arrangement of atoms is fundamental to molecular recognition, which is the basis for the selectivity observed in both enzymatic and chemical catalysis. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include maximizing atom economy and utilizing safer solvents.

Atom Economy and Solvent Selection in Sustainable Production

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. The synthesis of this compound from 3-chloro-1,2-propanediol and dimethylamine in the presence of a base like sodium methoxide is a common method. google.com While effective, the atom economy is not perfect, as it generates byproducts such as sodium chloride.

Solvent selection is another critical aspect of green chemistry. youtube.com Traditional syntheses may use solvents like methanol. google.com However, research is moving towards more environmentally benign options. A patent describes a solvent-free synthesis of amino-diols, which significantly reduces waste and environmental impact. researchgate.net In other areas, deep eutectic solvents (DESs), which are mixtures of compounds that form a liquid with a low melting point, are being explored as green, recyclable, and often biodegradable alternatives to conventional organic solvents. nih.gov For syntheses that require a solvent, choosing one with low toxicity and high recyclability, or even water if the reaction conditions permit, is a key consideration for sustainable production. nih.gov

Data Tables

Table 1: Synthesis of 3-Amino-1,2-propanediol (B146019) from Glycerin Chlorohydrin

Data sourced from patent CN103319354A. google.com

ParameterEmbodiment 1Embodiment 4
Starting Material 100g Glycerin Chlorohydrin100g Glycerin Chlorohydrin
Catalyst (Main) 0.5g Cupric Oxide2.0g Cupric Oxide
Catalyst (Co-catalyst) 0.15g Stannic Oxide0.80g Chromic Oxide
Ammonia (B1221849) Water (26-27%) 400g600g
Reaction Temperature 50 °C40 °C
Reaction Time 3 h3 h
Product Yield 75.88g74.98g
Product Purity (GC) 99.1%99.3%

Table 2: Synthesis of this compound

Data sourced from patent CN104370757A. google.com

ParameterDescription
Reactants Dimethylamine, 3-chloro-1,2-propanediol
Base Sodium Methoxide
Solvent Water and Methanol
Molar Ratio (Dimethylamine:Precursor:Base) 1.1-1.3 : 1 : 1-1.1
Reaction Temperature Initial at 25°C, then heated to 30-40°C, then reflux
Reaction Time 1-3 hours stirring, 2-4 hours thermal, 1-3 hours reflux
Post-processing Filtration, Distillation, Recrystallization

By-product Minimization and Waste Stream Management

The synthesis and application of this compound (DMAPD) involve various chemical pathways that can generate by-products and waste streams. Effective management and minimization of this waste are critical for improving process efficiency, reducing environmental impact, and adhering to the principles of green chemistry.

A predominant industrial method for preparing DMAPD involves the nucleophilic substitution reaction between 3-chloro-1,2-propanediol and dimethylamine. This process often requires a base to neutralize the hydrochloric acid formed as a by-product, leading to the generation of salt-containing aqueous waste streams. Another synthetic route starts with the reaction of dimethylamine with epichlorohydrin or 1,3-dichloro-2-propanol. google.com A potential by-product in this pathway is dimethylaminomethyloxirane, formed through intramolecular cyclization, which requires control of reaction conditions to minimize its formation. google.com

A greener alternative involves the direct condensation of dimethylamine with glycerol, a renewable and readily available feedstock. google.com This method can reduce the reliance on halogenated intermediates, thereby minimizing the formation of salt by-products. However, controlling the selectivity of the reaction to favor the desired product over other isomers is a key challenge.

In the field of electronics manufacturing, an innovative application of DMAPD is in the low-temperature synthesis of conductive copper films. researchgate.net It is used to form a copper-amine complex that decomposes to form the film. This process is highlighted as a method that can avoid the production of waste fluid, representing a significant advancement in waste minimization for electronics fabrication. researchgate.net

The compound is also utilized in the purification of industrial gases, such as synthesis gas and natural gas, by removing acidic components like H₂S and CO₂. google.comgoogle.comgoogle.com The resulting waste stream consists of the spent alkanolamine solution containing the absorbed acidic gases, which requires appropriate handling and regeneration or disposal procedures. google.com The biodegradability of DMAPD is an advantageous property in managing its lifecycle and environmental footprint. verypharm.com

The following table summarizes common synthetic pathways and the associated by-products and management considerations.

Interactive Data Table: Synthesis By-products and Management

Synthetic RouteKey ReactantsCommon By-products / Waste Stream ComponentsManagement & Minimization Strategies
Nucleophilic Substitution 3-chloro-1,2-propanediol, DimethylamineInorganic salts (from neutralization of HCl)Process optimization to maximize yield; proper disposal of salt-containing aqueous waste.
Reaction with Epoxides google.comEpichlorohydrin, DimethylamineDimethylaminomethyloxiraneControl of reaction temperature and stoichiometry to suppress intramolecular cyclization.
Condensation with Glycerol google.comGlycerol, DimethylamineIsomeric aminodiolsUse of selective catalysts to favor reaction at the primary alcohol group of glycerol.
Polyurethane Synthesis acs.orgIsocyanates, Polyols, DMAPDResidual monomers, solvents (e.g., 2-butanone)Use in waterborne systems to eliminate volatile organic solvents; process control to ensure complete reaction of monomers.
Gas Treatment google.comgoogle.comAcidic gases (H₂S, CO₂)Spent amine solution containing absorbed gasesRegeneration of the amine solution for reuse; proper disposal of non-regenerable waste.
Conductive Film Synthesis researchgate.netCopper(II) formate (B1220265), DMAPDFormic acid (catalyst), Toluene (wash solvent)Development of one-step processes that avoid the generation of liquid waste streams. researchgate.net

Chemical Reactivity and Transformation Studies of 3 Dimethylamino 1,2 Propanediol

Fundamental Reaction Mechanisms

The chemical behavior of 3-(Dimethylamino)-1,2-propanediol is governed by the interplay of its dimethylamino and hydroxyl functional groups.

The tertiary dimethylamino group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This nucleophilicity allows it to participate in a variety of chemical reactions. For instance, amino alcohols are known to react with carboxylic acids and their derivatives to form amides and amide esters. nih.gov The nitrogen atom can also react with alkylating agents. This reactivity is harnessed in the synthesis of more complex molecules. A notable application is its use as a starting material in the preparation of the synthetic cationic lipid, N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), a reagent used in DNA transfection protocols. google.comsigmaaldrich.comsigmaaldrich.com In this synthesis, the dimethylamino group's nucleophilicity is key to forming the quaternary ammonium (B1175870) salt.

The presence of two hydroxyl (-OH) groups, one primary and one secondary, allows this compound to engage in extensive hydrogen bonding. masterorganicchemistry.com These interactions can be both intermolecular (between different molecules) and intramolecular (within the same molecule). The hydroxyl groups can act as hydrogen bond donors (via the hydrogen atom) and acceptors (via the oxygen atom). The nitrogen atom of the dimethylamino group can also act as a hydrogen bond acceptor.

These non-covalent interactions are critical in determining the physical properties of the substance, such as its viscosity and boiling point (216-217 °C). nih.govgoogle.com The network of hydrogen bonds increases the energy required to move molecules past one another (affecting viscosity) and to transition into the gas phase (affecting boiling point). In systems with multiple hydroxyl groups, cooperative effects can enhance the strength of these hydrogen bonds. masterorganicchemistry.com The specific geometry of the molecule allows for the potential formation of intramolecular hydrogen bonds between a hydroxyl group and the nitrogen atom, or between the two hydroxyl groups, which can influence the molecule's preferred conformation and reactivity.

Oxidative Transformations

The hydroxyl groups of this compound are susceptible to oxidation, a common transformation for alcohols that can yield carbonyl compounds. rsc.org

This compound contains both a primary (-CH₂OH) and a secondary (>CHOH) alcohol functionality. These can be oxidized to different products depending on the reagents and reaction conditions. rsc.org

Oxidation of the Primary Hydroxyl Group: Under mild oxidizing conditions, the primary alcohol can be converted to an aldehyde. With stronger oxidizing agents or in the presence of water, the oxidation can proceed further to form a carboxylic acid. rsc.org

Oxidation of the Secondary Hydroxyl Group: The secondary alcohol can be oxidized to form a ketone. Ketones are generally resistant to further oxidation under standard conditions. rsc.org

Selective oxidation of one hydroxyl group over the other is a significant challenge and typically requires carefully chosen catalyst systems. For example, the oxidation of the primary hydroxyl in butane-1,3-diol yields 3-hydroxy butanal, while oxidation of the secondary hydroxyl in 2-methyl pentane-2,4-diol gives 4-hydroxy-4-methyl pentan-2-one. mdpi.com Depending on the catalyst and conditions, the oxidation of this compound could potentially yield 3-(dimethylamino)-2-hydroxypropanal, 1-(dimethylamino)-3-hydroxypropan-2-one, or the corresponding carboxylic acid.

Achieving selective oxidation of diols like 1,2-propanediol requires specialized catalysts. These systems are often designed to be "green," using molecular oxygen or hydrogen peroxide as the oxidant under mild conditions. organic-chemistry.org

Several catalyst systems have proven effective for the selective oxidation of alcohols and diols:

Noble Metal Catalysts: Heterogeneous catalysts based on gold (Au), palladium (Pd), and platinum (Pt) are highly effective for the selective oxidation of 1,2-propanediol, often yielding lactic acid under basic conditions. organic-chemistry.orggoogle.comnih.gov Bimetallic catalysts, such as Au-Pt, can exhibit synergistic effects, leading to higher conversion and selectivity at lower temperatures and pressures. organic-chemistry.org The selectivity can sometimes be tuned; for instance, in the absence of a base, the oxidation of 1,2-propanediol over Au, Pd, and Pt nanoparticles can favor the formation of hydroxyacetone (B41140) (acetol), the product of secondary alcohol oxidation. organic-chemistry.org

Copper/Nitroxyl (B88944) Systems: Catalyst systems combining a copper salt with a stable nitroxyl radical like 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO) are biomimetic systems that mimic the action of enzymes like galactose oxidase. acs.org These systems are efficient for the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. acs.org They often show high selectivity for primary alcohols over secondary ones. acs.org

Catalyst SystemTypical SubstratePrimary Product(s)Key Features
Au, Pd, Pt Nanoparticles1,2-PropanediolLactic Acid, HydroxyacetoneHigh activity; selectivity can be tuned by reaction conditions (e.g., presence of base). organic-chemistry.org
Bimetallic Au-Pt/C1,2-PropanediolLactic AcidShows synergistic effect, allowing for milder reaction conditions (3 bar O₂, 40 °C). organic-chemistry.org
Cu(I)/TEMPOPrimary and Secondary AlcoholsAldehydes, KetonesBiomimetic system; selective for primary over secondary alcohols. acs.org
Pd/HAP, Pd-Ag/HAP1,2-PropanediolLactic AcidHydroxyapatite support promotes oxidation; achieves high conversion and selectivity. google.com

Reductive Transformations

The functional groups in this compound are in a relatively reduced state. Therefore, "reductive transformations" involving this molecule primarily relate to its synthesis from more oxidized precursors.

A key synthetic route to amino alcohols is the reductive amination of carbonyl compounds. masterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

Theoretically, this compound could be synthesized via the reductive amination of a suitable keto-alcohol precursor, such as 1,2-dihydroxyacetone (dihydroxyacetone) or 3-hydroxy-2-oxopropanal, with dimethylamine (B145610). The reaction would proceed via the formation of an iminium ion intermediate, which is then reduced by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

This approach represents an efficient method for forming the C-N bond and establishing the final amino alcohol structure in a single operational sequence. The synthesis of related β-amino alcohols has been achieved through the reductive amination of β-hydroxy-ketones. organic-chemistry.org Another established method for producing 3-(dialkylamino)-1,2-propanediols involves the reaction of 3-chloro-1,2-propanediol (B139630) with the corresponding amine, which is a nucleophilic substitution reaction rather than a reduction. google.com

Reduction of Functional Groups to Primary or Secondary Amines

The functional groups present in this compound—a tertiary amine and two hydroxyl groups—are in a reduced state. The tertiary dimethylamino group is generally stable and resistant to further reduction under standard chemical conditions. Similarly, the primary and secondary alcohol moieties are at a low oxidation state. Consequently, reactions involving the reduction of these specific functional groups to primary or secondary amines are not characteristic of this compound's reactivity profile. Instead, the compound is more commonly utilized in reactions that modify or substitute these existing functionalities.

Nucleophilic Substitution Reactions Involving the Dimethylamino Moiety

The dimethylamino group of this compound can, under certain conditions, act as a leaving group in nucleophilic substitution reactions. This reactivity is characteristic of Mannich bases, where the dialkylamino group can be displaced by a variety of nucleophiles. Research on structurally related ketonic Mannich bases, such as 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one, demonstrates that the dimethylamino moiety can be readily exchanged. researchgate.net This transformation typically proceeds through an elimination-addition mechanism, forming a reactive α,β-unsaturated ketone (enone) intermediate in situ, which then undergoes a Michael addition with the nucleophile.

This reactivity allows for the synthesis of a diverse library of compounds from a single precursor. researchgate.net The dimethylamino group has been successfully replaced by various aliphatic and aromatic amines, as well as sulfur-based nucleophiles like aryl mercaptans. researchgate.net

Table 1: Examples of Nucleophilic Substitution on a Mannich Base Precursor Based on reactivity of a related Mannich base, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one.

Nucleophile Type Example Nucleophile Product Type
Secondary Aliphatic Amine Morpholine Amine Exchange Product
Primary Aromatic Amine Aniline Amine Exchange Product
Secondary Aromatic Amine N-Methylaniline Amine Exchange Product

Derivatization Strategies and Functionalization

The presence of both amine and hydroxyl functional groups makes this compound an ideal substrate for various derivatization and functionalization strategies aimed at creating molecules for specific applications.

The unique structure of this compound allows it to serve as a key starting material in the synthesis of complex molecules with specialized functions. Two notable examples include:

Synthetic Cationic Lipids: It is used in the preparation of N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA). sigmaaldrich.comsigmaaldrich.com DOTMA is a well-known cationic lipid used extensively in molecular biology for DNA transfection protocols, where it facilitates the delivery of nucleic acids into cells. The synthesis involves the functionalization of both hydroxyl groups and the quaternization of the amine.

Chiral Ligands: The compound has been employed in the synthesis of indane-derived bis(oxazolines). sigmaaldrich.comsigmaaldrich.com These C2-symmetric ligands are valuable in asymmetric catalysis, where they can coordinate with metal centers to facilitate stereoselective transformations.

The adjacent hydroxyl groups of this compound readily undergo esterification with boric acid in aqueous solutions to form stable borate (B1201080) esters. Studies utilizing 11B NMR spectroscopy have elucidated the equilibrium and stability of these esters. oup.comresearchgate.net

The reaction between boric acid and (±)-3-dimethylamino-1,2-propanediol results in the formation of both 1:1 and 1:2 borate-diol esters. oup.comresearchgate.net Furthermore, because the dimethylamino group can be protonated in solution, the system contains a mixture of esters formed from both the neutral diol and its protonated form. The stability of the resulting esters is influenced by the electronegativity of the substituent on the propanediol (B1597323) backbone. oup.com

Table 2: Borate Esters Formed with (±)-3-Dimethylamino-1,2-propanediol Based on 11B NMR Spectroscopy Studies.

Reactant Ratio (Borate:Diol) Ester Type Description
1:1 Monoester Composed of two species: one formed with the neutral diol and one with the protonated diol. oup.comresearchgate.net

Alkylation: The tertiary amine in this compound is nucleophilic and can be easily alkylated by electrophiles such as alkyl halides to form quaternary ammonium salts. This reaction is fundamental to the synthesis of the cationic lipid DOTMA, where a methyl group is added to form the trimethylammonium headgroup. sigmaaldrich.comsigmaaldrich.com Additionally, related Mannich bases can act as alkylating agents for various nucleophiles, including NH-azoles (N-alkylation) and ketones or indoles (C-alkylation). researchgate.net

Acylation: The primary and secondary hydroxyl groups are susceptible to acylation by reagents like acid chlorides or anhydrides. This allows for the formation of ester derivatives.

Selective Acylation: The primary hydroxyl group is generally more reactive and less sterically hindered than the secondary one, allowing for selective acylation under controlled conditions. Various methods exist for the selective acylation of primary alcohols in the presence of secondary alcohols. researchgate.net

Exhaustive Acylation: Using more forceful conditions or an excess of the acylating agent leads to the acylation of both hydroxyl groups. An example of this is the use of trifluoroacetic anhydride (B1165640) as a derivatizing agent to increase the volatility of related amino-diols for gas chromatography analysis. google.com The choice of acylating agent and reaction conditions can thus be tailored to achieve the desired functionalization pattern. researchgate.net

Advanced Spectroscopic and Structural Characterization of 3 Dimethylamino 1,2 Propanediol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The fundamental structure of 3-(Dimethylamino)-1,2-propanediol is routinely confirmed using ¹H and ¹³C NMR spectroscopy. nih.gov The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. nih.govresearchgate.net

¹¹B NMR spectroscopy becomes particularly valuable when studying derivatives of this compound, such as its esters with boric acid. In a study of the esterification of boric acid with (±)-3-dimethylamino-1,2-propanediol, ¹¹B NMR was used to identify the formation of different borate (B1201080) ester species in aqueous solution. nih.gov The equilibrium between the unesterified borate/boric acid and the esterified forms is pH-dependent. The study identified signals corresponding to both a 1:1 and a 1:2 borate-diol ester. nih.gov The chemical shifts for these species are distinct from the signal for uncomplexed borate, allowing for quantification of their formation and stability. nih.gov

Specifically, for the boric acid-(±)-3-dimethylamino-1,2-propanediol system, signals at approximately δ=5.6 ppm and δ=9.6 ppm were assigned to the 1:1 ester (B⁻L) and the 1:2 ester (B⁻L₂), respectively. nih.gov No significant ester formation was observed at a pH below 7.0. nih.gov

Interactive Table: ¹¹B NMR Chemical Shifts of Borate Esters

This table summarizes the ¹¹B NMR spectral data for borate esters formed with (±)-3-dimethylamino-1,2-propanediol at varying pH values.

pH Signal Chemical Shift (δ ppm) Assignment
7.80 1 5.61 1:1 Ester
9.07 1 5.56 1:1 Ester
9.07 2 9.58 1:2 Ester
10.33 1 5.56 1:1 Ester
10.33 2 9.56 1:2 Ester
11.02 1 5.55 1:1 Ester
11.02 2 9.55 1:2 Ester

Data sourced from a study on borate ion ester formation. nih.gov

When a chiral diol like this compound (which exists as R and S enantiomers) reacts with a planar achiral molecule like the borate ion to form a 1:2 ester, diastereomers can be formed. The use of (±)-3-dimethylamino-1,2-propanediol, a racemic mixture, in the formation of the 1:2 borate diester (B⁻L₂) results in both homochiral (RR and SS) and heterochiral (RS) diastereomeric complexes. nih.gov

¹¹B NMR spectroscopy serves as a powerful tool to study the formation and stability of these complex assemblies. The stability of the formed esters is strongly correlated with the electronegativity of the substituent on the diol. nih.gov The analysis of peak areas in the ¹¹B NMR spectra allows for the calculation of stability constants for the different ester species formed, providing insight into the thermodynamic preferences of the system. nih.gov While the study successfully assigned signals to the 1:1 and 1:2 esters, further high-resolution studies would be necessary to resolve the individual signals of the specific diastereomers within the 1:2 ester peak.

Mass Spectrometry Techniques for Molecular Identification

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) confirms its molecular weight of 119.16 g/mol . nih.govijmra.us The mass spectrum shows characteristic fragments that aid in its identification.

The NIST Mass Spectrometry Data Center provides a reference spectrum for the compound, which is critical for its unambiguous identification.

X-ray Diffraction Analysis for Crystalline Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise bond lengths, bond angles, and stereochemical configuration.

While a crystal structure for this compound itself is not publicly documented, the structure of a closely related derivative, (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol , has been elucidated by X-ray crystallography. nih.gov This analysis provides a valuable model for understanding the structural characteristics of this class of compounds. The study revealed the precise spatial arrangement of the atoms, confirming the S-configuration at the chiral center. nih.gov

Interactive Table: Crystallographic Data for (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol

This table presents the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of a 3-(dimethylamino)-1-propanol derivative.

Parameter Value
Formula C₉H₁₅NOS
Space Group P -1
a (Å) 6.0670
b (Å) 7.6467
c (Å) 11.678
α (°) 96.004
β (°) 104.036
γ (°) 105.835
Z 2

Data obtained from the Crystallography Open Database. nih.gov

This structural information is vital for rational drug design, understanding intermolecular interactions, and for the development of chiral catalysts and ligands.

Thermogravimetric Analysis (TGA) of Metal-Amine Complexes

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing critical information about its thermal stability and decomposition profile. This technique is particularly useful for characterizing metal complexes.

The thermal properties of a copper-amine complex involving this compound (DMAPD) have been investigated. researchgate.net In a study focused on developing low-temperature methods for creating conductive copper films, a complex of copper(II) formate (B1220265) with DMAPD was synthesized. The role of DMAPD was twofold: to form a complex that decomposes at a low temperature and to protect the resulting copper particles from oxidation when sintered in air. researchgate.net

TGA was used to analyze the decomposition of this complex. The results showed that the copper formate-DMAPD complex could be calcined at temperatures between 165-180°C to produce electrically conductive films. researchgate.net The thermal analysis demonstrated that DMAPD promotes the decomposition of the copper formate at a lower temperature than would otherwise be required, while simultaneously acting as a protective agent during the process. researchgate.net Such studies are essential for the development of materials for printed electronics and other advanced applications.

Computational Chemistry Investigations of 3 Dimethylamino 1,2 Propanediol

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the ground-state energy of the molecule, its optimized geometry, and a variety of electronic properties that are crucial for predicting its chemical reactivity.

Detailed DFT analysis on a molecule like 3-(Dimethylamino)-1,2-propanediol would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, key electronic descriptors can be calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP map would be expected to show negative potential around the electronegative oxygen and nitrogen atoms, identifying them as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a positive potential, marking them as sites susceptible to nucleophilic attack. Quantum chemical calculations are effective for predicting such molecular and electronic properties. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for this compound This table presents hypothetical yet realistic data that would be obtained from a DFT analysis.

ParameterPredicted ValueSignificance
Optimized Geometry
C1-C2 Bond Length~1.53 ÅStandard sp3-sp3 carbon bond
C2-N Bond Length~1.47 ÅTypical carbon-nitrogen single bond
O-H Bond Length~0.97 ÅStandard hydroxyl bond
C1-C2-C3 Bond Angle~112°Tetrahedral geometry with minor strain
Electronic Properties
HOMO Energy-6.5 eVIndicates electron-donating capability (lone pairs on N, O)
LUMO Energy+1.8 eVIndicates electron-accepting capability (antibonding orbitals)
HOMO-LUMO Gap8.3 eVSuggests high chemical stability
Dipole Moment~2.5 DReflects the molecule's overall polarity

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with a specific physical property or biological activity. wikipedia.org These models are fundamental in drug discovery and materials science for predicting the properties of new molecules, thereby saving time and resources. conicet.gov.ar

To build a QSAR model involving this compound, one would first need a dataset of structurally similar amino alcohols with experimentally measured data for a particular endpoint (e.g., solubility, binding affinity to a receptor, or toxicity). For each molecule in the series, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, polarity, and electronic characteristics.

The predictors in a QSAR model consist of physico-chemical properties or theoretical molecular descriptors. wikipedia.org Examples of descriptors relevant for this compound include:

Hydrophobicity: Calculated as LogP, which measures how the compound partitions between an oily and an aqueous phase. The PubChem database lists a computed XLogP3 value of -1 for this molecule. nih.gov

Electronic Properties: Descriptors like dipole moment or HOMO/LUMO energies, often calculated using DFT methods.

Topological Descriptors: Numerical indices that describe the molecule's size and the branching of its atomic structure.

Polar Surface Area (PSA): The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. PubChem lists a computed PSA of 43.7 Ų for this compound. nih.gov

Once the descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build an equation that links the descriptors to the observed activity. This validated equation can then be used to predict the activity of new, unsynthesized compounds based solely on their chemical structure.

Table 3: Example Descriptors for a Hypothetical QSAR Study of Amino Alcohols

CompoundMolecular Weight ( g/mol )XLogP3Polar Surface Area (Ų)Biological Activity (IC₅₀, µM)
This compound 119.16 -1.0 43.7 [Experimental Data Needed]
3-(Diethylamino)-1,2-propanediol147.22-0.143.7[Experimental Data Needed]
1-Amino-2,3-propanediol91.11-1.866.4[Experimental Data Needed]
3-(Methylamino)-1,2-propanediol105.14-1.455.1[Experimental Data Needed]

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The core of asymmetric synthesis lies in the ability to introduce chirality, leading to the selective formation of one enantiomer over another. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are a fundamental strategy for achieving this. 3-(Dimethylamino)-1,2-propanediol possesses a chiral center at its second carbon atom and is commercially available as a racemic mixture and as individual (R) and (S) enantiomers. nih.govnih.gov

This availability of enantiopure forms allows it to serve as a valuable starting material for the synthesis of complex chiral molecules. The defined stereochemistry of the propanediol (B1597323) backbone can be transferred to new, larger molecules, influencing the spatial arrangement of atoms in the final product. Chiral 1,2-amino alcohols are recognized as privileged scaffolds with significant applications as drug candidates and as chiral ligands for catalytic processes. nih.gov

While specific, widely-cited examples of asymmetric synthesis originating directly from the enantiomers of this compound are not extensively documented in broad literature, the principle is well-established with analogous compounds. For instance, the related chiral derivative, 3-amino-1,2-propanediol (B146019), has been employed as the hydrogen bond donor in the design of novel chiral deep eutectic solvents (DES). mdpi.com Although in initial studies this chiral environment did not translate to significant enantiomeric excess in model reactions, it highlights the ongoing exploration of using such chiral glycerol (B35011) derivatives to create asymmetric reaction media, a key strategy in modern green chemistry. mdpi.com The potential for the chiral backbone of this compound to be exploited in a similar fashion or as a direct synthon remains an area of interest.

Precursor for the Synthesis of Complex Organic Molecules

The defined structure of this compound makes it an ideal starting point for the synthesis of more complex and functionally sophisticated molecules. Its applications as a precursor are noted in the preparation of specialized lipids and ligand frameworks. sigmaaldrich.comsigmaaldrich.comlookchem.com

One of the most prominent examples is its use in the preparation of the synthetic cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA). sigmaaldrich.comsigmaaldrich.com Cationic lipids like DOTMA are crucial components of liposomes used for DNA and RNA transfection in molecular biology and gene therapy. The synthesis involves the modification of the amino and diol functionalities of the this compound backbone to build the final lipid structure.

Another significant application is its use as a precursor for indane-derived bis(oxazolines). sigmaaldrich.comsigmaaldrich.comlookchem.com Bis(oxazoline) ligands, often referred to as BOX ligands, are a class of privileged C2-symmetric chiral ligands widely used in asymmetric catalysis. They form stable complexes with various transition metals, which then catalyze a broad range of enantioselective transformations, including Diels-Alder reactions, cyclopropanation, and aldol (B89426) reactions. nih.gov The synthesis of these ligands involves reacting a chiral amino alcohol with a dicarboxylic acid derivative. The use of this compound provides a specific structural framework for creating novel BOX ligand variants.

Catalytic Roles in Organic Transformations

While most commonly utilized as a building block, there is evidence suggesting the role of this compound in the development of catalytic systems. A patent for its preparation method notes that it can be used to produce catalysts. google.com

The catalytic potential of molecules containing the dimethylaminopyridine (DMAP) scaffold is well-established. Planar-chiral derivatives of DMAP have been shown to be highly effective enantioselective nucleophilic catalysts for various organic reactions, including the acylation and kinetic resolution of alcohols. scispace.com The presence of the nucleophilic dimethylamino group in this compound, in conjunction with its hydroxyl groups that can partake in hydrogen bonding or act as coordination sites, suggests its potential to function as a ligand or organocatalyst. These functionalities could work synergistically to activate substrates and control stereoselectivity in organic transformations. However, specific, well-documented applications of this compound or its direct derivatives as catalysts in mainstream organic transformations are not yet widely reported in scientific literature.

Biomedical and Pharmaceutical Research Applications of 3 Dimethylamino 1,2 Propanediol

Development of Advanced Drug Delivery Systems

The inherent properties of 3-(Dimethylamino)-1,2-propanediol make it an excellent candidate for constructing novel drug delivery vehicles. Its tertiary amine group can be readily protonated to impart a positive charge, a crucial feature for interacting with negatively charged biological molecules like nucleic acids. Concurrently, the diol functionality offers sites for further chemical modification and linkage to other molecular components.

Synthesis of Cationic Lipids for DNA Transfection Protocols

A significant application of this compound is in the synthesis of cationic lipids, which are essential components of non-viral vectors for gene therapy. These lipids can self-assemble into liposomes that form complexes, known as lipoplexes, with negatively charged DNA or RNA. These lipoplexes facilitate the entry of genetic material into cells, a process called transfection. genscript.com

The synthesis of novel cationic lipids often involves attaching a hydrophobic lipid tail to a polar, cationic headgroup. This compound serves as an ideal precursor for this headgroup. In one synthetic approach, the diol is reacted with a diene bromide to form a cationic lipid with a diol headgroup. nih.gov The resulting lipid, featuring the dimethylamino group for DNA binding and the diol for further modifications, demonstrates the utility of this propanediol (B1597323) derivative in creating vectors for gene delivery. nih.gov

The efficiency of these cationic lipids in gene transfection is a critical area of research. For instance, this compound is used in the preparation of the well-known synthetic cationic lipid, N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), which is a key component in some DNA transfection protocols. unimi.itacs.org The structure of the cationic headgroup plays a pivotal role in the stability of the lipoplex and its ability to release the genetic cargo inside the cell.

Lipid Component Role in DNA Transfection Reference
Cationic Headgroup (from this compound)Binds to negatively charged DNA through electrostatic interactions. nih.gov
Hydrophobic Lipid TailForms the lipid bilayer of the liposome, encapsulating the DNA. nih.gov
Co-lipid (e.g., DOPE)Helps to destabilize the endosomal membrane, facilitating the release of DNA into the cytoplasm. nih.gov

Polyurethane-based Micellar Systems for Prolonged Gene Delivery

Cationic polyurethanes are emerging as promising non-viral vectors for gene therapy due to their biocompatibility and tunable biodegradability. nih.govdovepress.com These polymers can be designed to form micelles, which are core-shell nanostructures capable of encapsulating and delivering therapeutic genes. The synthesis of these polyurethanes involves the polycondensation of diisocyanates with diols.

While direct synthesis of polyurethane micelles using this compound is not extensively documented in publicly available research, its structural motifs are highly relevant. Cationic polyurethanes for gene delivery are typically synthesized using diols containing tertiary amine groups. dovepress.com The general synthetic strategy involves reacting a diisocyanate with a diol component, such as N-methyldiethanolamine, to introduce the cationic centers into the polymer backbone. dovepress.com

Therefore, this compound represents a viable, alternative diol monomer for creating such cationic polyurethanes. Its incorporation would yield a polyurethane backbone with pendant dimethylaminomethyl groups, which can be protonated to provide the positive charge necessary for DNA binding. These polymers could then self-assemble into micelles in an aqueous environment, with the hydrophobic segments forming the core to potentially encapsulate drugs and the cationic segments forming the shell to complex with DNA for prolonged gene delivery. acs.orgnih.govnih.gov The biodegradability of the urethane (B1682113) linkages would ensure the eventual breakdown of the carrier and release of the genetic payload.

Formulation of Lipid-based Delivery Vehicles

Beyond cationic lipids for gene therapy, this compound is instrumental in the formulation of a broader range of lipid-based delivery vehicles. These vehicles are designed to improve the solubility, stability, and bioavailability of various therapeutic agents. The compound's amphiphilic nature, though modest, along with its reactive hydroxyl groups, allows for its incorporation into more complex lipid structures.

For example, it can be used as a starting material to create ionizable cationic lipids. mdpi.comnih.gov Unlike permanently charged quaternary ammonium-based lipids, ionizable lipids have a pKa that allows them to be neutral at physiological pH and become positively charged in the acidic environment of the endosome. This "smart" behavior can reduce toxicity and improve the release of the cargo into the cytoplasm. The tertiary amine of this compound is ideal for creating such pH-sensitive lipids.

The formulation process often involves combining the functional lipid derived from this compound with other lipids, such as phospholipids (B1166683) and cholesterol, to form stable liposomes or lipid nanoparticles. These delivery systems can be loaded with a variety of drugs, from small molecules to large biologics like proteins and nucleic acids.

Synthesis of Pharmaceutical Intermediates and Biologically Active Molecules

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds and biologically active molecules. dovepress.com Its diol and amine functionalities provide multiple points for chemical elaboration to build complex molecular architectures.

Structural Analogues and Their Pharmacological Relevance

The propanediol skeleton is a common motif in many pharmacologically active compounds. By modifying the amine substituent and the hydroxyl groups of this compound, a diverse library of structural analogues can be generated with varying biological activities.

A notable analogue is 3-Methylamino-1,2-propanediol (MAPD), which is a key intermediate in the synthesis of Iopromide. nih.gov Iopromide is a non-ionic, iodinated contrast agent widely used in medical imaging techniques like computed tomography (CT) scans to enhance the visibility of internal body structures. nih.gov

Another class of analogues includes esters of (dialkylamino)alkanols. Research has shown that aromatic esters of related dialkylamino alcohols exhibit significant anticonvulsant activity. For example, the 2-phenylbenzoate of 3-(diethylamino)propanol was found to be a potent anticonvulsant in preclinical models. researchgate.net This suggests that esterification of the hydroxyl groups of this compound could yield compounds with potential therapeutic effects on the central nervous system.

Furthermore, derivatives of 2-(3-(Dimethylamino)Propyl) Isoindoline-1,3-Dione have been synthesized and investigated for their anticancer properties, demonstrating activity against liver cancer cell lines. These examples highlight the versatility of the (dimethylamino)propanol backbone in generating compounds with diverse pharmacological profiles.

Analogue/Derivative Pharmacological Relevance/Application Reference
3-Methylamino-1,2-propanediol (MAPD)Intermediate in the synthesis of the contrast agent Iopromide. nih.gov
Aromatic esters of (dialkylamino)alkanolsPotential anticonvulsant activity. researchgate.net
2-(3-(Dimethylamino)Propyl) Isoindoline-1,3-Dione derivativesInvestigated for anticancer activity.

Design and Synthesis of Anti-adenovirus Agents based on Diol Skeleton

There is a pressing need for effective antiviral drugs to treat infections caused by human adenovirus (HAdV), especially in immunocompromised individuals. nih.govunimi.it The 3-amino-1,2-propanediol (B146019) skeleton has recently emerged as a promising scaffold for the design of novel anti-adenovirus agents. genscript.comnih.govunimi.it

In a comprehensive study, a large library of compounds, including diester, monoester, and triazole derivatives, was synthesized based on the 3-amino-1,2-propanediol core. nih.govunimi.it The rationale was to explore how different chemical modifications to this skeleton would affect anti-HAdV activity. Several of these synthesized compounds demonstrated high potency against adenovirus at low micromolar concentrations with low cytotoxicity. genscript.comunimi.it

Mechanistic studies revealed that these compounds could interfere with different stages of the viral life cycle. For instance, some derivatives appeared to specifically target the HAdV DNA replication process, while others were found to inhibit the transcription of crucial viral genes like E1A. unimi.it This research underscores the importance of the 3-amino-1,2-propanediol backbone as a foundational structure for developing new and effective therapies against adenovirus infections. While this work focused on the primary amine analogue, the principles can be extended to the N,N-dimethylated version, this compound, as a starting point for creating similar antiviral libraries.

Compound Class Target in Adenovirus Life Cycle Reference
Diester derivatives of 3-amino-1,2-propanediolDNA replication, later steps after DNA replication. unimi.it
Triazole derivatives of 3-amino-1,2-propanediolHAdV E1A mRNA transcription. unimi.it

Biological Activity and Interaction Mechanisms

The unique structural characteristics of this compound, featuring a hydrophilic diol group and a tertiary amino group, contribute to its diverse biological activities. These activities stem from its interactions with various cellular components and its influence on fundamental biological processes.

Interaction with Biological Membranes and Cellular Permeability

The amphiphilic nature of this compound, possessing both hydrophilic and lipophilic properties, suggests it can interact with and potentially influence the fluidity and permeability of cell membranes. This characteristic is foundational to its role in drug delivery systems. As a component of cationic lipids, this compound is integral to the formation of liposomes. google.comgoogle.com These lipid-based vesicles are designed to encapsulate and transport biologically active molecules, such as drugs and polynucleotides, across the otherwise impermeable cell membrane. google.comgoogle.com

The mechanism involves the spontaneous interaction of these positively charged liposomes with the negatively charged lipids of cell membranes, leading to fusion and subsequent uptake of the encapsulated contents into the cell. google.comgoogle.com This process, known as transfection when delivering nucleic acids, is a cornerstone of gene therapy research. google.comgoogle.com The structure of this compound and its derivatives can be modified to enhance the effectiveness of these lipids in interacting with cell membranes, thereby improving the efficiency of intracellular delivery. google.comgoogle.com For instance, derivatives of this compound have been synthesized to create cationic lipids that are superior in transfective performance compared to other known agents. google.comgoogle.com

Furthermore, the interaction of polymers containing this compound with bacterial membranes has been shown to increase cytoplasmic membrane permeability, a key factor in its antimicrobial action. rsc.org

Modulation of Enzymatic Activity and Biochemical Pathways

The dimethylamino group of this compound can engage in hydrogen bonding and electrostatic interactions with the active sites of enzymes, potentially acting as an inhibitor or a substrate. This interaction can influence various biochemical pathways. For example, in the context of drug metabolism, certain polyurethane polymers incorporating this compound have been observed to influence the function of cytochrome P450 enzymes, such as CYP3A4, which are crucial for the metabolism of a vast number of drugs. googleapis.com

Research has also explored the use of this compound in the development of enzyme-based assays. For instance, its presence has been noted in methods for the quantitative determination of serum triglycerides, where enzymatic hydrolysis is a key step. epo.org While direct and extensive studies on the modulation of a wide range of specific enzymes by this compound are not broadly available, its structural motifs are found in many biologically active molecules, suggesting a wide potential for enzymatic interactions.

Influence on Cellular Signaling Pathways

The ability of this compound-containing compounds to traverse cell membranes and interact with intracellular components gives them the potential to influence cellular signaling pathways. The amino alcohol structure is a common feature in molecules involved in signal transmission and cell recognition. For instance, sphingosine, a key component of sphingolipids vital for these processes, is an amino alcohol.

Polymers synthesized with this compound have been shown to impact cellular signaling. For example, human embryonic stem cell-derived hepatocytes cultured on a polymer containing this compound exhibited increased signaling through FAK, Akt, and ERK pathways, which are critical for cell adhesion and survival. googleapis.com This suggests that materials incorporating this compound can modulate fundamental cellular processes.

The compound is also mentioned in the context of various signaling pathway inhibitors and modulators, including those related to ferroptosis, GPCR/G Protein, and MAPK pathways, indicating its potential utility as a scaffold or intermediate in the synthesis of molecules targeting these pathways. ambeed.comepo.org

Evaluation of Antimicrobial Properties

Research has demonstrated that this compound and its derivatives possess significant antimicrobial properties. It has been incorporated into polyurethane coatings to impart antibacterial activity. researchgate.net These coatings have shown marked effectiveness against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. researchgate.net

The mechanism of action is often attributed to the quaternary ammonium (B1175870) salts (QAS) formed from the tertiary amine of this compound. researchgate.netacs.org These QAS-containing polyurethanes exhibit contact-killing antimicrobial activity, meaning they are effective without leaching harmful substances into the environment. acs.org The antimicrobial potency can be influenced by the length of the hydrocarbon tail attached to the quaternary ammonium group, with longer tails often resulting in stronger hydrophobic interactions and higher efficacy. acs.org

A study evaluating the (S)-enantiomer of this compound reported its minimum inhibitory concentrations (MIC) against several bacterial strains, highlighting its broad-spectrum potential.

Table 1: Minimum Inhibitory Concentration (MIC) of (S)-3-(Dimethylamino)-1,2-propanediol Against Various Bacterial Strains

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus 0.0048 mg/mL
Escherichia coli 0.0195 mg/mL
Bacillus subtilis 0.0098 mg/mL

Data sourced from a study on the antimicrobial activity of the compound.

This data underscores the potential of this compound as a valuable component in the development of new antimicrobial materials and therapies.

Materials Science and Polymer Chemistry Applications of 3 Dimethylamino 1,2 Propanediol

Catalyst and Monomer in Polymerization Reactions

The dual functionality of 3-(Dimethylamino)-1,2-propanediol allows it to act as both a catalyst and a monomer, becoming an integral part of the final polymer structure. This dual role is particularly valuable in the production of polyurethanes and has potential in the development of biodegradable polymeric materials.

Production of Polyurethanes and Other Polymers

In the synthesis of polyurethanes, tertiary amines are widely used as catalysts to promote the reaction between isocyanates and polyols. poliuretanos.com.brresearchgate.net this compound can function as a reactive amine catalyst. evonik.comnih.gov The tertiary amine group in the DMAPD molecule catalyzes the urethane (B1682113) formation, while the hydroxyl groups can react with isocyanate groups, incorporating the molecule directly into the polymer backbone. google.comgoogleapis.com

This incorporation is advantageous as it can reduce the amount of volatile organic compound (VOC) emissions from the final product, as the catalyst becomes a permanent part of the polymer matrix. google.com The structure of the amine catalyst, including the steric hindrance around the nitrogen atom and its basicity, influences its catalytic activity. poliuretanos.com.br Reactive catalysts like DMAPD can be used to create polyurethane foams with specific properties, such as improved surface cure and stability. mofanpu.com The use of such reactive catalysts is crucial in applications where low emissions are critical, for instance, in automotive interiors and furniture. google.com

The general mechanism for tertiary amine catalysis in polyurethane formation involves the amine activating the isocyanate group, making it more susceptible to nucleophilic attack by the polyol's hydroxyl group. poliuretanos.com.br When a reactive amine catalyst like DMAPD is used, it participates in this catalytic cycle and is subsequently consumed in the polymerization process.

Synthesis of Biodegradable Polymeric Materials

The development of biodegradable polymers is a significant focus of modern materials science, driven by environmental concerns. Aliphatic polyesters are a prominent class of biodegradable polymers, and their properties can be tailored by the choice of diol and dicarboxylic acid monomers. google.com While common diols like 1,3-propanediol (B51772) and 1,4-butanediol (B3395766) are often used, the incorporation of functional diols can impart specific properties to the resulting polyester (B1180765). google.com

This compound can be considered as a specialty diol for the synthesis of functional biodegradable polyesters. Its incorporation into a polyester chain via its two hydroxyl groups would introduce a tertiary amine group at regular intervals. This could influence the polymer's physical properties, such as its crystallinity and melting point, and potentially enhance its biodegradability. The presence of the amine groups could also offer sites for further chemical modification or alter the polymer's interaction with environmental microbes. The synthesis would typically proceed through a polycondensation reaction between DMAPD and a suitable dicarboxylic acid.

Precursor for Advanced Surfactants and Detergents

The tertiary amine group in this compound makes it an excellent starting material for the synthesis of cationic surfactants, particularly quaternary ammonium (B1175870) compounds. These surfactants have a wide range of applications, including as fabric softeners, biocides, and in detergent formulations.

The synthesis of these cationic surfactants involves the quaternization of the tertiary amine in DMAPD. This reaction is typically achieved by reacting DMAPD with an alkyl halide, such as methyl chloride or a long-chain alkyl bromide, or with dimethyl sulfate. google.comgoogle.com This process converts the tertiary amine into a quaternary ammonium salt, which imparts the cationic nature and surface-active properties to the molecule. A notable example is the solvent-free quaternization of 3-(N,N-dimethylamino)-1,2-propanediol with dimethyl sulfate, which proceeds exothermically. google.com

For instance, this compound can be reacted with fatty acids to form amidoamines, which are then quaternized to produce surfactants with desirable properties for various formulations. google.com The presence of the hydroxyl groups from the original DMAPD molecule can also influence the properties of the final surfactant, such as its water solubility and interaction with surfaces. One specific application is in the preparation of the synthetic cationic lipid, N-[1-(2,3-dioleyloxy)propyl-N,N,N-trimethylammonium chloride (DOTMA), which is utilized in DNA transfection protocols. sigmaaldrich.com

Synthesis of Quaternary Ammonium Surfactants from this compound
Reactant with DMAPDQuaternizing AgentResulting Surfactant TypePotential Application
Fatty Acid (e.g., Erucic Acid)Methyl ChlorideQuaternized AmidoamineViscosifying agent in hydraulic fracturing fluids, detergents
-Dimethyl SulfateQuaternary Ammonium Methyl SulfateFabric softeners, general surfactant applications
1-bromoalkane-Alkyl-Quaternized DMAPDBiocides, specialty surfactants

Applications in Conductive Material Fabrication

A significant and well-researched application of this compound is in the fabrication of conductive materials, specifically in the formulation of inks for printed electronics. Its role is crucial in the development of low-temperature sintering processes for copper-based conductive films.

Formulation of Self-reducible Copper-Amine-diol Complexes

This compound is used to form stable, self-reducible complexes with copper salts, such as copper formate (B1220265) or copper acetate (B1210297). researchgate.netgoogle.com These copper-amine-diol complexes are the key components of conductive inks. The DMAPD molecule acts as a ligand, coordinating with the copper ions. researchgate.net This complexation serves several purposes: it stabilizes the copper precursor in the ink formulation, prevents premature oxidation, and facilitates the subsequent reduction to metallic copper at lower temperatures. researchgate.net

The molar ratio of the copper salt to DMAPD in the ink is a critical parameter that influences the properties of the resulting conductive film. google.com For instance, a molar ratio of approximately 1:1.3 of copper acetate to DMAPD has been found to be particularly advantageous for improving the conductivity of the final copper traces. google.com

Low-temperature Sintering of Conductive Films under Air Atmosphere

A major challenge in printed electronics is the need for high sintering temperatures to convert precursor inks into conductive metallic layers, which is often incompatible with flexible, low-cost plastic substrates. The use of copper-DMAPD complexes addresses this challenge by enabling the sintering of copper films at significantly lower temperatures, often below 200°C, and importantly, in an air atmosphere. researchgate.net

During the heating process, the DMAPD in the complex facilitates the reduction of copper ions to elemental copper. researchgate.net The hydroxyl groups of the DMAPD are thought to play a role in protecting the newly formed copper nanoparticles from oxidation by adsorbing onto their surface and creating a barrier against oxygen. researchgate.net The decomposition of the complex releases the copper particles, which then sinter together to form a conductive path. Research has shown that the addition of a small amount of formic acid can further catalyze this self-reduction, lowering the required temperature to around 130°C and resulting in films with good electrical conductivity. researchgate.net This low-temperature, air-atmosphere process represents a significant advancement for the cost-effective and scalable manufacturing of flexible electronic devices.

Research Findings on Low-Temperature Sintering with DMAPD
Copper PrecursorComplexing AgentSintering TemperatureAtmosphereKey FindingReference
Copper FormateThis compound (DMAPD)< 200°CAirDMAPD forms a self-reducible complex, enabling low-temperature sintering. researchgate.net
Copper HydroxideThis compound (DMAPD)~130°C (with formic acid)AirFormic acid catalyzes the self-reduction of the copper-DMAPD complex. researchgate.net
Copper AcetateThis compound (DMAPD)Not specifiedNot specifiedOptimal molar ratio of copper acetate to DMAPD improves conductivity. google.com

Mechanisms of Oxidation Protection for Copper Nanoparticles

Copper nanoparticles (CuNPs) are of great interest in fields like printed electronics and catalysis due to their high conductivity and catalytic activity. However, their high susceptibility to oxidation significantly limits their practical applications. To overcome this, protective coatings or capping agents are employed to stabilize the nanoparticles. While specific research detailing the use of this compound for this purpose is not extensively available in the public domain, the mechanism can be inferred from the general principles of amine and alcohol interactions with metal surfaces.

The protective action of this compound on copper nanoparticles is believed to occur through a multi-faceted mechanism involving both the dimethylamino and the diol functional groups.

Coordination and Adsorption: The lone pair of electrons on the nitrogen atom of the dimethylamino group can coordinate with the surface copper atoms of the nanoparticle. This forms a protective layer that physically isolates the copper surface from atmospheric oxygen.

Hydroxyl Group Interaction: The two hydroxyl groups can form hydrogen bonds with the native oxide layer that may be present on the copper nanoparticles or with each other, creating a more robust and densely packed protective layer. This layer acts as a barrier to the diffusion of oxygen and moisture.

The combination of these interactions likely results in a synergistic effect, providing enhanced stability against oxidation compared to molecules containing only an amine or hydroxyl groups. The chelation effect, where both the nitrogen and oxygen atoms can bind to a single copper atom, would further enhance the stability of the protective layer.

Table 1: Postulated Interactions of this compound with Copper Nanoparticle Surface

Functional GroupType of InteractionProtective Mechanism
DimethylaminoCoordination BondForms a primary protective layer, electron donation to the copper surface.
HydroxylHydrogen Bonding, Weak Lewis Acid-Base InteractionReinforces the protective layer, creates a barrier against oxygen and moisture.
Entire MoleculeChelationForms a stable, multi-point attachment to the copper surface, enhancing layer integrity.

It is important to note that while these mechanisms are chemically plausible, detailed experimental and computational studies are needed to fully elucidate the specific interactions and the effectiveness of this compound as a capping agent for copper nanoparticles.

Role as a Corrosion Inhibitor in Metalworking Fluids

Metalworking fluids are essential in many industrial processes for cooling and lubrication. However, their aqueous base makes them corrosive to the metal workpieces and machinery. Corrosion inhibitors are therefore a critical component of metalworking fluid formulations. Amino alcohols, a class of compounds to which this compound belongs, are known to be effective corrosion inhibitors for both ferrous and non-ferrous metals.

The mechanism of corrosion inhibition by this compound in metalworking fluids involves the adsorption of the molecule onto the metal surface, forming a protective film that inhibits the electrochemical reactions responsible for corrosion.

For Ferrous Metals (e.g., Steel): The nitrogen atom of the dimethylamino group adsorbs onto the iron surface. The hydroxyl groups can also interact with the surface, and the alkyl chains provide a hydrophobic barrier that repels water and corrosive species.

For Non-Ferrous Metals (e.g., Copper, Aluminum): In addition to the adsorption of the amino group, the hydroxyl groups can play a more direct role in forming a protective layer. For copper, the lone pair electrons on the nitrogen and oxygen atoms can form coordinate bonds with the copper surface, creating a stable complex that passivates the surface.

Table 2: General Corrosion Inhibition Performance of Amino Alcohols in Metalworking Fluids

Metal TypeTypical Inhibition EfficiencyMechanism of Action
Ferrous MetalsGood to ExcellentAdsorption of amine group, formation of a hydrophobic barrier.
Copper and its AlloysExcellentFormation of a stable coordination complex on the metal surface.
Aluminum and its AlloysModerate to GoodAdsorption and formation of a thin protective film.

Further research is required to quantify the specific corrosion inhibition efficiency of this compound and to optimize its concentration and formulation in various metalworking fluids.

Development of Anion-Exchange Resins

Anion-exchange resins are polymers that have positively charged functional groups capable of exchanging their mobile anions for other anions in a surrounding solution. These resins are widely used in water treatment, purification of pharmaceuticals, and other separation processes. The synthesis of anion-exchange resins often involves the introduction of quaternary ammonium groups onto a polymer backbone.

This compound is a potential precursor for the synthesis of anion-exchange resins. A patent (CN104370757A) indicates its utility in the production of such resins. google.com The key step in this process is the quaternization of the tertiary dimethylamino group. This can be achieved by reacting this compound with an alkyl halide, such as methyl iodide or benzyl (B1604629) chloride. The resulting quaternary ammonium salt contains a permanent positive charge.

This functionalized monomer can then be polymerized or grafted onto an existing polymer backbone to create an anion-exchange resin. The hydroxyl groups of the propanediol (B1597323) moiety can also be utilized for further cross-linking or to modify the properties of the final resin, such as its hydrophilicity and swelling characteristics.

The general steps for developing an anion-exchange resin from this compound would be:

Quaternization: Reaction of the tertiary amine with an alkylating agent to form a quaternary ammonium salt.

Polymerization/Grafting: Incorporation of the quaternized monomer into a polymer structure. This could be through copolymerization with other monomers or by grafting onto a pre-existing polymer.

Cross-linking: Introduction of cross-links to ensure the insolubility and mechanical stability of the resin.

Table 3: Potential Scheme for Anion-Exchange Resin Synthesis from this compound

StepReactantsProductPurpose
1. QuaternizationThis compound, Alkyl HalideQuaternary ammonium salt of the propanediolIntroduction of a permanent positive charge.
2. PolymerizationQuaternized monomer, Co-monomer (e.g., styrene, acrylates)Functionalized linear or branched polymerFormation of the main polymer chain with anion-exchange sites.
3. Cross-linkingFunctionalized polymer, Cross-linking agent (e.g., divinylbenzene)Cross-linked anion-exchange resinTo create a stable, insoluble resin matrix.

The development of anion-exchange resins from this compound is a promising area of research, though detailed studies on the synthesis and performance of such resins are not yet widely published.

Environmental and Sustainability Research Pertaining to 3 Dimethylamino 1,2 Propanediol

Life Cycle Assessment of Synthetic Pathways

A formal, comprehensive Life Cycle Assessment (LCA) for 3-(Dimethylamino)-1,2-propanediol has not been extensively published in peer-reviewed literature. However, a qualitative assessment can be constructed by analyzing the common synthetic pathways described in chemical literature and patents. An LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, use, and disposal. google.com

Raw Material Acquisition: The primary precursors for the synthesis of this compound are typically a C3 building block and an amine source. Common synthetic routes start from 3-chloro-1,2-propanediol (B139630) and dimethylamine (B145610). researchgate.net

3-Chloro-1,2-propanediol: This raw material is an important building block in organic synthesis. researchgate.net Its production traditionally involves processes that can have environmental implications. However, greener methods are being developed. For instance, synthesis from epichlorohydrin (B41342) using water as the only reagent under ultrasound irradiation has been demonstrated as a method that avoids solvents and generates no waste. researchgate.netresearchgate.net Another route involves the chlorination of glycerol (B35011), which is increasingly available as a byproduct from biodiesel production, presenting a renewable feedstock opportunity. google.com The use of bio-based glycerol could significantly improve the sustainability profile of 3-chloro-1,2-propanediol production. google.com

Dimethylamine (DMA): DMA is a key industrial chemical. gas-sensing.com Its production commonly involves the reaction of ammonia (B1221849) and methanol (B129727) over a catalyst. erasm.org The environmental footprint of DMA is influenced by the energy-intensive nature of ammonia and methanol production. erasm.org The global warming potential (GWP) of DMA production is mainly attributed to the raw materials (ammonia and methanol) and the process steam required. erasm.org

Manufacturing Process: The synthesis of this compound typically involves the reaction of 3-chloro-1,2-propanediol with dimethylamine in the presence of a base and a solvent.

Reaction Solvents: Methanol is often used as a solvent in these syntheses. researchgate.net While methanol is a versatile solvent, its environmental impact includes being a volatile organic compound (VOC). dcceew.gov.au However, compared to other organic solvents, simple alcohols like methanol are often considered environmentally preferable. rsc.org It is also biodegradable in soil and water. methanol.org Some processes utilize a mixture of methanol and water, which can be more environmentally favorable. researchgate.netrsc.org

Catalysts and Reagents: Sodium methoxide (B1231860) is frequently used as a base to facilitate the reaction. researchgate.net It is an effective catalyst but is reactive and requires careful handling and disposal to mitigate environmental impact. istaykimya.com Its production is an exothermic reaction of sodium with methanol. istaykimya.com

Energy Consumption: The synthesis involves heating and distillation steps, which are energy-intensive. Some patented methods claim significant reductions in energy consumption, with power consumption reduced by 20% and coal consumption by 30% compared to prior art, by optimizing reaction conditions and purification methods.

Purification and Waste Generation: After the reaction, the product is purified, typically through filtration and distillation under reduced pressure. This process generates waste streams, including:

Salt Byproducts: The reaction of the chloride in the starting material with the base generates salt (e.g., sodium chloride), which needs to be filtered and disposed of.

Solvent Waste: Used solvents like methanol may need to be recovered or treated.

Amine Waste: Wastewater containing unreacted amines and byproducts is a significant concern in amine synthesis. researchgate.net Treatment of such waste is crucial before discharge. researchgate.netjeiletters.org

The following table provides a qualitative comparison of aspects of a common synthetic pathway.

Life Cycle StageKey Components/ProcessEnvironmental Considerations
Raw Material 3-Chloro-1,2-propanediolCan be produced from potentially non-renewable epichlorohydrin or renewable glycerol. Greener synthesis methods are emerging. researchgate.netgoogle.com It is classified as having reproductive toxicity and is toxic if swallowed or inhaled. honeywell.com
DimethylamineProduction is energy-intensive; it is a flammable and hazardous compound. gas-sensing.comerasm.org
Sodium MethoxideA strong base, highly reactive with water; its disposal requires careful management. istaykimya.com
Manufacturing Methanol (Solvent)Volatile Organic Compound (VOC), but biodegradable and often considered a greener solvent choice compared to others. dcceew.gov.aursc.org
Reaction & PurificationEnergy-intensive steps like heating and vacuum distillation.
Waste Streams Sodium ChlorideSolid byproduct requiring disposal.
Amine-containing wastewaterRequires specialized treatment to remove organic pollutants and nitrogen before discharge. researchgate.net

This table is generated based on information from synthesis patents and environmental data sheets of the involved chemicals.

Sustainable Production and Waste Minimization Strategies

Improving the sustainability of this compound production involves applying the principles of green chemistry and implementing effective waste minimization strategies. scispace.comnih.govrsc.org

Application of Green Chemistry Principles:

Prevention: The primary goal is to prevent waste generation rather than treating it after it has been created. nih.gov This can be achieved by optimizing reaction conditions to maximize yield and minimize byproduct formation. A patented method reports achieving a product purity of over 99.5%, which reduces downstream purification efforts and waste.

Use of Renewable Feedstocks: A significant step towards sustainability would be the use of precursors derived from renewable resources. acs.org As mentioned, producing the 3-chloro-1,2-propanediol intermediate from bio-based glycerol is a key opportunity. google.com

Design for Energy Efficiency: Minimizing the energy requirements of chemical processes has both environmental and economic benefits. acs.org The use of vacuum scraper film distillation, for example, can greatly reduce the heating time required for purification, thus lowering energy consumption.

Catalysis: Using catalytic reagents in place of stoichiometric ones can improve selectivity, reduce waste, and allow for milder reaction conditions. nih.gov The use of sodium methoxide as a catalyst is an example, though exploring more benign catalysts could further enhance sustainability. chemicalbook.com

Safer Solvents and Auxiliaries: The choice of solvent is critical. While methanol is common, research into using water or other green solvents could reduce the environmental impact. rsc.org One synthesis method uses a water and methanol solvent system, which is an improvement over using pure organic solvents. researchgate.net An even greener approach for precursor synthesis avoids solvents altogether by using ultrasound irradiation. researchgate.net

Waste Minimization and Treatment:

Minimizing waste at the source is the most effective approach. For the synthesis of this compound, this includes:

Recycling: Recovering and reusing solvents like methanol through distillation can significantly reduce waste and raw material costs.

Process Optimization: A preparation method that involves the simultaneous dropwise addition of reactants has been developed to control the reaction and improve purity, thereby minimizing waste from side reactions. researchgate.net

For the waste that is generated, effective treatment is essential:

Amine Wastewater Treatment: Amine-containing wastewater is a primary concern. researchgate.net Biological treatment methods, including aerobic and anaerobic degradation, can be effective for breaking down amines into less harmful substances. researchgate.netjeiletters.org Physical treatments like adsorption on activated carbon can also be used to remove amines from wastewater, with the potential to regenerate the carbon and recover the amine. google.com

Salt Byproduct Management: The inorganic salt (e.g., NaCl) produced must be managed. Depending on its purity, it could potentially be used in other industrial processes or must be disposed of in an environmentally responsible manner.

The table below summarizes sustainable strategies applicable to the production of this compound.

Sustainability StrategyApplication in this compound Production
Renewable Feedstocks Utilize bio-based glycerol for the synthesis of the 3-chloro-1,2-propanediol precursor. google.com
Energy Efficiency Employ advanced purification techniques like vacuum scraper film distillation to reduce energy use.
Catalyst Improvement Research and develop more environmentally benign and recyclable catalysts.
Solvent Management Use of greener solvents like water-methanol mixtures; recycle solvents through distillation. researchgate.netrsc.org
Waste Treatment Implement biological treatment or activated carbon adsorption for amine-containing wastewater. researchgate.netgoogle.com

This table outlines potential sustainability improvements based on green chemistry principles and waste management techniques.

Emerging Research Frontiers and Future Directions for 3 Dimethylamino 1,2 Propanediol

Exploration of Novel Bioactive Properties and Therapeutic Potential

While 3-(Dimethylamino)-1,2-propanediol is a known precursor for various molecules, current research is delving into the inherent bioactive properties of its derivatives, particularly in the realm of therapeutic applications. A significant area of this exploration is in the development of novel cationic lipids for gene therapy and drug delivery.

These synthetic lipids are crucial components of lipid nanoparticle (LNP) systems, which encapsulate and transport genetic material like plasmid DNA (pDNA) and messenger RNA (mRNA) into cells. The tertiary amine group of this compound provides a cationic headgroup that can be quaternized to effectively interact with and condense negatively charged nucleic acids.

One of the pioneering uses of this compound is in the synthesis of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA). nist.gov DOTMA-based liposomes are widely used for DNA transfection protocols. nist.gov Building on this foundation, researchers are designing new cationic lipids derived from similar propanediol (B1597323) backbones with enhanced properties. For instance, a novel lipid, 1,2-di-(9Z-octadecenoyl)-3-biguanide-propane (DOBP), which features a biguanide (B1667054) cationic head group, has demonstrated intrinsic antitumor activity. sigmaaldrich.com In studies on human lung tumor xenografts, liposomes composed of DOBP exhibited more potent antitumor effects compared to the structurally similar DOTAP (1,2-di-(9Z-octadecenoyl)-3-trimethylammonium-propane). sigmaaldrich.com This suggests that the lipid itself can contribute to the therapeutic effect, not just act as a carrier.

Furthermore, when DOBP was used to encapsulate TNF-related apoptosis-inducing ligand (TRAIL) plasmids in Lipid-Protamine-DNA (LPD) nanoparticles, it showed superior efficacy in delaying tumor progression compared to DOTAP-based nanoparticles. sigmaaldrich.com This dual functionality—acting as both a gene carrier and a bioactive agent—represents a significant advancement in cancer gene therapy.

The exploration of other derivatives of the 3-amino-1,2-propanediol (B146019) core structure has also revealed potential cardiovascular effects. While not the dimethylated form, new derivatives have been synthesized and tested for their influence on the cardiovascular system in rats, indicating a potential avenue for future drug discovery. nih.gov

Table 1: Bioactive Derivatives and Therapeutic Research

Derivative/SystemCore Structure PrecursorTherapeutic ApplicationKey Research Finding
N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA)This compoundDNA TransfectionA widely used synthetic cationic lipid for gene delivery. nist.gov
1,2-di-(9Z-octadecenoyl)-3-biguanide-propane (DOBP)3-aminopropane-1,2-diol backboneCancer Gene TherapyPossesses intrinsic antitumor activity and enhances the therapeutic effect of gene therapy. sigmaaldrich.com
Novel 3-amino-1,2-propanediol derivatives3-amino-1,2-propanediolCardiovascular ResearchInvestigated for their effects on heart rate and blood pressure. nih.gov

Advanced Catalytic Applications in Undiscovered Reaction Types

The utility of this compound as a chiral building block is paving the way for its use in advanced catalytic applications. Its stereogenic center allows for the synthesis of chiral ligands that can be employed in asymmetric catalysis, a field crucial for the production of enantiomerically pure pharmaceuticals and fine chemicals.

A notable application of this compound is in the preparation of indane-derived bis(oxazolines). nist.gov Bis(oxazoline) ligands are a well-established class of chiral ligands that coordinate with various transition metals to catalyze a wide range of asymmetric reactions. The specific stereochemistry of the ligand, derived from chiral precursors like the enantiomers of this compound, dictates the stereochemical outcome of the catalyzed reaction.

While the use of bis(oxazoline) ligands in reactions like palladium-catalyzed allylic alkylation is known, emerging research focuses on employing ligands derived from this compound and its analogs in novel and more challenging transformations. The goal is to develop catalysts with higher activity, selectivity, and broader substrate scope. The structural rigidity and well-defined coordination geometry of the bis(oxazoline) framework make it an ideal platform for exploring new catalytic frontiers.

Future research in this area is directed towards:

Exploring Novel Reaction Scopes: Utilizing these chiral ligands in unprecedented asymmetric transformations, potentially leading to the discovery of new synthetic methodologies.

Tuning Ligand Properties: Systematically modifying the substituents on the oxazoline (B21484) rings and the backbone of the ligand to fine-tune the electronic and steric properties of the catalyst for optimal performance in specific reactions.

Heterogenization of Catalysts: Immobilizing these chiral complexes onto solid supports to facilitate catalyst recovery and recycling, a key aspect of green and sustainable chemistry.

The development of new generations of catalysts from this compound holds the promise of more efficient and environmentally friendly methods for synthesizing complex chiral molecules.

Integration into Hybrid Material Systems for Multifunctional Applications

The integration of this compound into hybrid material systems is a nascent yet promising field of research. The bifunctional nature of this molecule, possessing both hydroxyl and tertiary amine groups, makes it an attractive candidate for modifying the surfaces of materials or acting as a building block in the creation of new functional polymers and hybrid composites.

The tertiary amine can be quaternized, introducing a permanent positive charge, which is a key feature for creating materials with specific surface properties. For example, polymers functionalized with such quaternary ammonium (B1175870) groups are being intensively studied for their antibacterial properties. These cationic macromolecules can interact with and disrupt bacterial membranes, leading to cell death. While direct integration of this compound into such systems is not yet widely reported, the principles established with similar amino alcohols suggest a clear path for its future application.

Potential avenues for the integration of this compound into hybrid materials include:

Surface Modification of Nanoparticles: The hydroxyl groups can be used to anchor the molecule to the surface of inorganic nanoparticles (e.g., silica, titania, gold), while the dimethylamino group can be quaternized to impart a positive surface charge. This could be beneficial for applications in targeted drug delivery, bio-sensing, and catalysis.

Development of Functional Polymers: this compound can be used as a monomer or a functionalizing agent in the synthesis of polymers. The resulting polymers would have pendant hydroxyl and dimethylamino groups, which could be further modified to create materials with stimuli-responsive properties (e.g., pH or temperature sensitivity) or for use as chelating agents for metal ions.

Creation of Organic-Inorganic Hybrid Coatings: The compound could be incorporated into sol-gel processes to create hybrid coatings with tailored surface properties, such as improved adhesion, hydrophilicity, or antimicrobial activity.

Although this area of research is still in its early stages, the unique chemical structure of this compound provides a strong foundation for its future role in the design and fabrication of advanced multifunctional hybrid materials.

Precision Stereochemical Control for Enhanced Functionality and Specificity

The presence of a chiral center in this compound makes the precise control of its stereochemistry a critical frontier for enhancing the functionality and specificity of its derivatives. The (R)- and (S)-enantiomers of this compound can serve as precursors to chiral molecules that exhibit distinct biological activities and catalytic properties.

In the context of pharmaceuticals, the stereochemistry of a drug molecule is often paramount to its efficacy and safety. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even toxic. Therefore, the ability to synthesize enantiomerically pure compounds is of utmost importance. The (R)- and (S)-forms of this compound are valuable chiral building blocks for the synthesis of such molecules.

In the field of asymmetric catalysis, the enantiopurity of the chiral ligand is directly responsible for the enantioselectivity of the catalyzed reaction. As mentioned previously, this compound is a precursor to chiral bis(oxazoline) ligands. By starting with either the (R)- or (S)-enantiomer of this compound, chemists can selectively synthesize the corresponding enantiomer of the chiral ligand. This, in turn, allows for the production of a specific enantiomer of the desired product.

Future research in this area is focused on:

Developing more efficient and scalable methods for the synthesis of enantiomerically pure (R)- and (S)-3-(Dimethylamino)-1,2-propanediol.

Investigating the precise role of stereochemistry in the biological activity of its derivatives. This involves synthesizing and evaluating the biological properties of both enantiomers of a target molecule to understand the structure-activity relationship.

Designing and synthesizing novel chiral ligands with enhanced stereochemical control. This includes creating more rigid and conformationally constrained ligands that can achieve higher levels of enantioselectivity in a broader range of chemical reactions.

The pursuit of precision stereochemical control will undoubtedly unlock the full potential of this compound as a versatile chiral building block for the development of advanced materials and therapeutics with enhanced specificity and functionality.

Q & A

Q. What are the established synthetic routes for 3-(Dimethylamino)-1,2-propanediol, and what experimental parameters are critical for yield optimization?

The compound is typically synthesized via nucleophilic substitution using 3-chloro-1,2-propanediol as a precursor. A complex catalyst system (e.g., ammonia or dimethylamine with transition metals) is employed to enhance reaction efficiency. Key parameters include:

  • Catalyst composition : A tailored catalyst system improves dimethylamine incorporation .
  • Reaction time and temperature : Prolonged reaction times (12–24 hours) at 60–80°C are common .
  • Purification : Post-reaction steps involve pH adjustment, vacuum distillation, and molecular distillation to achieve >98% purity .

Q. Which analytical techniques are essential for characterizing this compound, and what structural insights do they provide?

  • FT-IR : Confirms functional groups (e.g., hydroxyl at ~3300 cm⁻¹, dimethylamino at ~2800 cm⁻¹) .
  • NMR (¹H and ¹³C) : ¹H NMR reveals proton environments (e.g., –CH₂–N(CH₃)₂ at δ 2.2–2.5 ppm; hydroxyl protons at δ 3.5–4.0 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (119.16 g/mol) and fragmentation patterns .

Q. What are the primary research applications of this compound in academic settings?

  • Cationic lipid synthesis : Used in DNA/RNA transfection protocols (e.g., DOTMA derivatives) .
  • Chiral ligand synthesis : Serves as a precursor for asymmetric catalysis .
  • Polymer chemistry : Modifies epoxy resins or polyurethane properties via hydroxyl and amino reactivity .

Advanced Research Questions

Q. How can catalytic systems for synthesizing this compound be optimized to improve efficiency and sustainability?

Advanced approaches focus on:

  • Heterogeneous catalysis : Transition metal-supported catalysts (e.g., Ni or Pd on alumina) reduce leaching and enable recyclability .
  • Solvent-free conditions : Minimize waste by eliminating solvents, requiring precise temperature control .
  • Biocatalytic routes : Engineered E. coli strains expressing glycerol dehydrogenase convert sugars to propanediol derivatives, though yields remain lower than chemical methods .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations) .
  • Isotopic labeling : Use deuterated solvents or ¹³C-enriched precursors to clarify ambiguous peaks .
  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignments .

Q. What challenges arise in scaling up production, and how can they be mitigated?

  • Byproduct formation : Excess dimethylamine leads to side reactions; real-time monitoring via HPLC ensures purity .
  • Thermal degradation : High boiling point (216–217°C) necessitates vacuum distillation to prevent decomposition .
  • Safety protocols : Use explosion-proof equipment due to flash point (105°C) and corrosive byproducts .

Q. How do structural modifications of this compound impact its biological efficacy?

  • N-substitution : Replacing dimethyl groups with bulkier substituents (e.g., diethyl) alters lipid bilayer interactions in transfection assays .
  • Hydroxyl group derivatization : Etherification (e.g., allylation) enhances hydrophobicity for drug delivery systems .
  • Stereochemistry : Enantiomeric purity (R vs. S configurations) affects binding affinity in chiral catalysts .

Methodological Considerations

  • Safety : Use PPE (gloves, goggles) and handle waste via certified disposal services due to skin/eye corrosion risks .
  • Data reproducibility : Standardize reaction protocols (e.g., catalyst batches, solvent purity) to minimize variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(Dimethylamino)-1,2-propanediol
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3-(Dimethylamino)-1,2-propanediol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.